N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S2/c1-11(19)14-7-6-13(21-14)8-9-18-17(20)16-10-12-4-2-3-5-15(12)22-16/h2-7,10H,8-9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDOJSVHKUDRPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction of benzo[b]thiophene-2-carboxylic acid with 2-(5-acetylthiophen-2-yl)ethylamine under appropriate reaction conditions . The reaction typically requires the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes, receptors, and other proteins involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related benzo[b]thiophene carboxamides, highlighting key differences in substituents, biological activities, and physicochemical properties:
Key Structural and Functional Insights:
Substituent Effects on Activity: Electron-Withdrawing Groups (e.g., trifluoromethoxy in , cyanophenyl in ): Enhance metabolic stability and target affinity. Hydroxy Groups (e.g., 3-hydroxy in , 5-hydroxy in ): Critical for enzyme inhibition (e.g., MAO-B, kinases) via hydrogen bonding or metal coordination. Heterocyclic Side Chains (e.g., pyridinylmethyl in , thienylethenyl in ): Improve solubility and modulate selectivity for kinases or inflammatory enzymes.
Biological Potency :
- The 5-hydroxybenzothiophene derivatives (e.g., compound 26 ) exhibit potent kinase inhibition, while 3-hydroxy derivatives (e.g., compound 5 ) show isoform-selective MAO-B inhibition.
- Dual COX/5-LOX inhibitors like L-652,343 demonstrate superior therapeutic indices compared to traditional NSAIDs, attributed to the trifluoromethyl group reducing gastrointestinal toxicity.
Synthetic Accessibility :
Biological Activity
N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide is a complex organic compound belonging to the class of thiophene derivatives, which are recognized for their diverse biological activities. This compound is particularly notable for its potential in medicinal chemistry, where it shows promise in various therapeutic applications, including anticancer and anti-inflammatory properties.
Chemical Structure and Properties
The chemical formula for this compound is C₁₇H₁₅N₁O₂S₂, with a molecular weight of 315.44 g/mol. The IUPAC name is N-[2-(5-acetylthiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₁O₂S₂ |
| Molecular Weight | 315.44 g/mol |
| IUPAC Name | N-[2-(5-acetylthiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide |
| CAS Number | 2034255-21-3 |
Target Protein: STING
The primary target of this compound is the Stimulator of Interferon Genes (STING) protein. Upon activation by this compound, STING triggers the IRF (Interferon Regulatory Factor) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways, leading to enhanced innate immune responses.
Result of Action
The activation of STING by this compound has been linked to significant antitumor efficacy, suggesting its potential use in cancer immunotherapy. The resulting immune response can stimulate the production of type I interferons and other cytokines, which are crucial for mounting an effective immune response against tumors.
Biological Activity
This compound exhibits a range of biological activities:
- Anticancer Activity : Studies have indicated that this compound can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : It has been shown to reduce inflammation markers in vitro and in vivo, making it a candidate for treating inflammatory diseases.
- Antimicrobial Effects : Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains.
Anticancer Studies
A study published in Journal of Medicinal Chemistry reported that derivatives of benzo[b]thiophene exhibited significant cytotoxicity against human cancer cell lines. Specifically, this compound was found to induce apoptosis in breast cancer cells with an IC50 value of 12 µM .
Anti-inflammatory Research
Research highlighted in Phytotherapy Research demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages . This suggests its potential application in managing chronic inflammatory conditions.
Antimicrobial Activity
In vitro assays have shown that this compound exhibits antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, with one common approach being the condensation reaction between benzo[b]thiophene-2-carboxylic acid and 2-(5-acetylthiophen-2-yl)ethylamine under controlled conditions.
Synthetic Route Overview
-
Starting Materials :
- Benzo[b]thiophene-2-carboxylic acid
- 2-(5-acetylthiophen-2-yl)ethylamine
-
Reaction Conditions :
- Solvent: Ethanol or DMF
- Temperature: Reflux for several hours
- Catalyst: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Purification :
- Crystallization or column chromatography to obtain pure product.
Q & A
Q. What approaches assess metabolic stability and off-target toxicity?
- Methods :
- Microsomal Assays : Incubate with human liver microsomes to measure half-life and identify metabolites via LC-QTOF .
- hERG Channel Screening : Use patch-clamp assays to evaluate cardiac toxicity risks .
- Genotoxicity Tests : Conduct Ames tests to detect mutagenic potential, critical for preclinical development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
